Kotalagenin 16-acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Kotalagenin 16-acetate is a natural product found in Salacia oblonga and Salacia reticulata with data available.

Aplicaciones Científicas De Investigación

Anti-Diabetic Effects

Kotalagenin 16-acetate has been shown to possess significant anti-diabetic properties. It acts primarily through the inhibition of key enzymes involved in carbohydrate metabolism:

- Aldose Reductase Inhibition : this compound exhibits strong inhibitory activity against aldose reductase, an enzyme implicated in the development of diabetic complications such as neuropathy and retinopathy. Studies indicate that this compound can help mitigate sorbitol accumulation, thereby reducing the risk of cataracts and other complications associated with diabetes .

- Alpha-Glucosidase Inhibition : The compound also demonstrates inhibitory effects on alpha-glucosidase, an enzyme that breaks down carbohydrates in the intestine. This action helps lower postprandial blood glucose levels, making it beneficial for glycemic control in diabetic patients .

Anti-Hyperlipidemic Effects

Research indicates that this compound can modulate lipid metabolism, contributing to its anti-hyperlipidemic effects. In animal models, it has been shown to decrease plasma lipid levels and improve overall lipid profiles, which is crucial for managing cardiovascular risks associated with diabetes .

Anti-Inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting the release of inflammatory mediators. This effect was demonstrated in studies where this compound reduced edema in carrageenan-induced inflammation models in rats .

Antimicrobial Activity

This compound has also shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its antimicrobial activity supports its traditional use in treating infections and skin diseases .

Case Study 1: Efficacy in Diabetic Rats

In a study involving streptozotocin-induced diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity over a treatment period of four weeks. The results indicated a decrease in HbA1c levels by approximately 45%, showcasing its potential as a therapeutic agent for diabetes management .

Case Study 2: Clinical Trials

Clinical trials assessing the safety and efficacy of Salacia extracts containing this compound have demonstrated promising results. Participants exhibited decreased plasma glucose levels and improved lipid profiles after consistent intake over several weeks, with no significant adverse effects reported .

Análisis De Reacciones Químicas

Structural Elucidation and Functional Groups

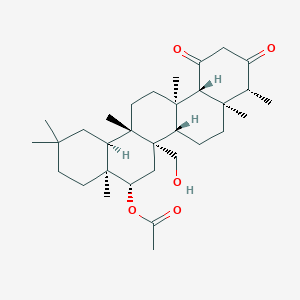

Kotalagenin 16-acetate (C₃₂H₅₀O₅) features a friedelane skeleton with key functional groups:

-

Acetoxy group at C-16 (δ 2.02 ppm for acetyl protons, δ 171.3 ppm for carbonyl carbon).

-

Ketone groups at C-1 and C-3 (δ 204.0 and 204.1 ppm for carbonyl carbons).

-

Hydroxyl group at C-26 (δ 63.2 ppm).

-

Olefinic protons (δ 5.22 ppm for 16-H).

The structure was confirmed via high-resolution FAB-MS, IR, and NMR spectroscopy .

Table 1: Key ¹³C-NMR Data for this compound

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C-1 | 204.0 | Ketone |

| C-3 | 204.1 | Ketone |

| C-16 | 78.1 | Acetoxy-bearing |

| C-26 | 63.2 | Hydroxyl-bearing |

| C-1' (Acetyl) | 171.3 | Carbonyl |

Aldose Reductase Inhibition

This compound inhibits aldose reductase (AR), an enzyme implicated in diabetic complications. At 100 μM, it showed 48.2% inhibition of rat lens AR . This activity is attributed to its ketone and hydroxyl groups, which likely interact with AR’s catalytic site.

Table 2: Inhibitory Activity on Aldose Reductase

| Compound | Inhibition (%) at 100 μM |

|---|---|

| This compound | 48.2 |

| 26-Hydroxy-1,3-friedelanedione | 15.6 |

| Maytenfolic acid | 54.6 |

Isolation and Reactivity in Extraction

This compound is isolated via sequential chromatography:

-

Ethyl acetate fractionation of methanolic root extract.

-

Normal-phase silica gel chromatography (eluted with CHCl₃:MeOH:H₂O).

Its solubility in organic solvents (e.g., ethyl acetate) and stability under chromatographic conditions suggest moderate polarity and resistance to hydrolysis under standard extraction protocols.

Comparative Reactivity with Analogues

Propiedades

Fórmula molecular |

C32H50O5 |

|---|---|

Peso molecular |

514.7 g/mol |

Nombre IUPAC |

[(4aS,5S,6aR,6aS,6bS,8aR,9R,12aS,14aS,14bS)-6a-(hydroxymethyl)-2,2,4a,6a,8a,9,14a-heptamethyl-10,12-dioxo-3,4,5,6,6b,7,8,9,12a,13,14,14b-dodecahydro-1H-picen-5-yl] acetate |

InChI |

InChI=1S/C32H50O5/c1-19-21(35)15-22(36)26-28(19,5)10-9-23-30(26,7)13-14-31(8)24-16-27(3,4)11-12-29(24,6)25(37-20(2)34)17-32(23,31)18-33/h19,23-26,33H,9-18H2,1-8H3/t19-,23-,24+,25-,26+,28+,29-,30+,31-,32-/m0/s1 |

Clave InChI |

LGNUPYROIAIKBW-JZRAMSOSSA-N |

SMILES isomérico |

C[C@H]1C(=O)CC(=O)[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(C[C@@H]([C@@]5([C@H]4CC(CC5)(C)C)C)OC(=O)C)CO)C)C)C |

SMILES canónico |

CC1C(=O)CC(=O)C2C1(CCC3C2(CCC4(C3(CC(C5(C4CC(CC5)(C)C)C)OC(=O)C)CO)C)C)C |

Sinónimos |

kotalagenin 16-acetate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.